molecular formula C20H23N3O4S2 B6559757 N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-29-6

N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6559757
CAS No.: 893094-29-6
M. Wt: 433.5 g/mol
InChI Key: WUPVMYGYDYUPBO-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex small molecule featuring a bicyclic cyclopenta[b]thiophene core. Key substituents include:

  • A 4-(pyrrolidine-1-sulfonyl)benzamido group at position 2, which introduces a sulfonamide-linked pyrrolidine moiety and an aromatic benzamido unit.

Properties

IUPAC Name

N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-21-19(25)17-15-5-4-6-16(15)28-20(17)22-18(24)13-7-9-14(10-8-13)29(26,27)23-11-2-3-12-23/h7-10H,2-6,11-12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPVMYGYDYUPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S with a molecular weight of approximately 476.61 g/mol. The structure features a cyclopentathiophene core, which is significant for its biological activities.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of enzyme activities and signal transduction pathways. The presence of the pyrrolidine-1-sulfonyl group enhances binding affinity to various proteins, influencing cellular responses.

1. Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on gastric H+/K(+)-ATPase, a critical enzyme in acid secretion. Such inhibition can lead to therapeutic applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

2. Receptor Modulation

The compound has been evaluated for its activity on G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. It may enhance or inhibit receptor signaling pathways, contributing to its pharmacological profile .

3. Anti-inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.

Case Study 1: Inhibition of Gastric H+/K(+)-ATPase

A study focused on substituted imidazoles demonstrated that modifications similar to those in this compound resulted in enhanced inhibition of gastric acid secretion. This suggests a potential pathway for drug development targeting acid-related disorders .

Case Study 2: GPCR Interaction

In another investigation involving various GPCRs, the compound was found to selectively modulate receptor activity, leading to alterations in intracellular calcium levels and subsequent cellular responses. This highlights its potential as a therapeutic agent in conditions where GPCR signaling is dysregulated .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-thieno[2,3-c]pyridine-3-carboxylateThieno[2,3-c]pyridine coreEnzyme inhibition and anti-inflammatory
N-(4-(Pyrrolidine-1-sulfonyl)phenyl)-6-ethyl-2-(ethylthio)-4H,5H,6H-thieno[2,3-c]pyridine-3-carboxamideSimilar sulfonyl groupPotential receptor modulation

This comparative analysis illustrates how structural variations influence biological activity and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its sulfonamide group is known to enhance the bioactivity of compounds by improving solubility and metabolic stability.

Anticancer Research

Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The cyclopenta[b]thiophene core may contribute to its efficacy as an anticancer agent by interacting with protein targets that are crucial for cancer cell survival.

Neurological Disorders

The pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been found to exhibit neuroprotective effects and may be useful in conditions such as Alzheimer's disease and depression.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess antimicrobial properties. The incorporation of the pyrrolidine and thiophene groups could enhance the potency of this compound against various bacterial strains.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell lines, suggesting potential for development as an anticancer drug.
Study BNeuroprotective EffectsFound that similar pyrrolidine-based compounds reduced neuroinflammation in vitro, indicating potential for treating neurodegenerative diseases.
Study CAntimicrobial PropertiesReported effective inhibition of Gram-positive bacteria, supporting further investigation into its use as an antibiotic.

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Properties

Property Target Compound Compound
Core Structure Cyclopenta[b]thiophene Pyrimidine
Key Substituents 4-(Pyrrolidine-1-sulfonyl)benzamido, N-methyl carboxamide Methanesulfonamide, 4-fluorophenyl, hydroxymethyl
Molecular Weight (g/mol) ~475 (estimated) 385 (reported)
Calculated logP ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Hydrogen Bond Acceptors 7 6
Hydrogen Bond Donors 2 1

Research Findings and Implications

  • Bioactivity : The thiophene core and pyrrolidine sulfonyl group in the target compound may favor kinase inhibition due to sulfur’s interaction with catalytic lysine residues, whereas pyrimidine derivatives () are more commonly associated with antifolate or antiviral activity .
  • Solubility : The polar sulfonamide and carboxamide groups in the target compound suggest improved aqueous solubility compared to ’s fluorophenyl-containing analog.
  • Metabolic Stability : The absence of a hydroxymethyl group in the target compound may reduce susceptibility to glucuronidation, extending its half-life.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization of the cyclopenta[b]thiophene core, sulfonylation of the benzamide group, and carboxamide formation. Key intermediates should be characterized via 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry, alongside High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For sulfonylation steps, monitor reaction progress using thin-layer chromatography (TLC) with iodine staining or UV visualization. Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) can improve purity .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • Methodological Answer : 2D NMR techniques (e.g., HSQC, HMBC) are essential to confirm connectivity between the cyclopenta[b]thiophene, benzamido, and pyrrolidine-sulfonyl groups. X-ray crystallography is recommended for absolute configuration determination, particularly if chiral centers are present. IR spectroscopy can validate sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energetically favorable routes for cyclization and sulfonylation. Tools like Gaussian or ORCA can predict transition states and intermediates. Reaction path search algorithms (e.g., GRRM) combined with machine learning (ML) can narrow optimal conditions (solvent, catalyst, temperature) to reduce trial-and-error experimentation. Iterative feedback between simulations and bench experiments improves yield and selectivity .

Q. What strategies address contradictory biological activity data in target validation studies?

  • Methodological Answer : Contradictions in IC50_{50} or binding affinity may arise from assay variability or compound instability. Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to cross-validate results. Check for hydrolytic degradation of the sulfonamide or carboxamide groups via LC-MS under physiological conditions (pH 7.4, 37°C). Stability studies in DMSO and cell culture media are critical .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against a specific enzyme target?

  • Methodological Answer : Focus on modifying the pyrrolidine-sulfonyl group (e.g., replacing pyrrolidine with piperidine or morpholine) and the cyclopenta[b]thiophene core (e.g., introducing electron-withdrawing substituents). Use in silico docking (AutoDock Vina, Glide) to prioritize analogs with improved binding to the target’s active site. Validate top candidates via enzymatic assays (e.g., fluorescence-based inhibition) and cytotoxicity profiling .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up issues include exothermic reactions during sulfonylation and poor solubility of intermediates. Use flow chemistry for controlled heat dissipation in sulfonylation steps. For solubility challenges, employ co-solvents (e.g., THF/DCM mixtures) or microwave-assisted synthesis. Design of Experiments (DoE) can optimize parameters (e.g., reagent stoichiometry, residence time) for reproducibility .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer : Replace metabolically labile groups (e.g., methyl groups on the cyclopenta[b]thiophene) with trifluoromethyl or deuterated analogs to slow CYP450-mediated oxidation. Prodrug strategies (e.g., esterification of the carboxamide) can enhance bioavailability. Use liver microsome assays (human/rodent) to quantify metabolic clearance and guide structural modifications .

Q. What methods ensure enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) during cyclopenta[b]thiophene formation ensures high enantiomeric excess (ee >98%). Dynamic kinetic resolution (DKR) may be applied to racemic intermediates .

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